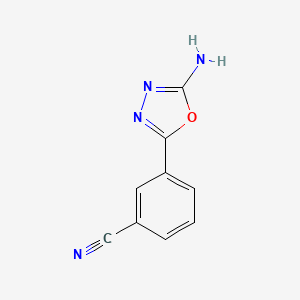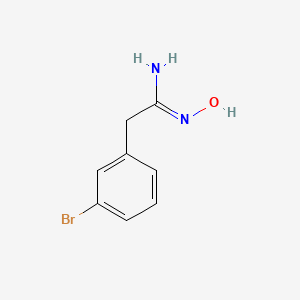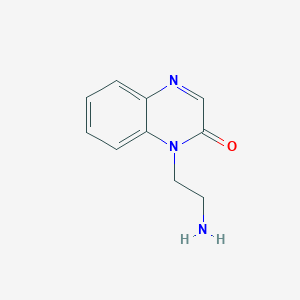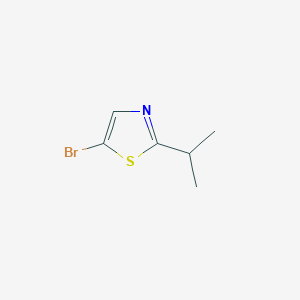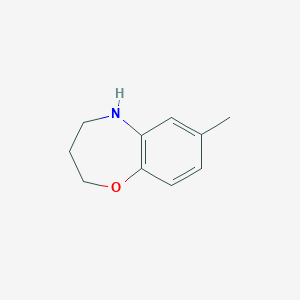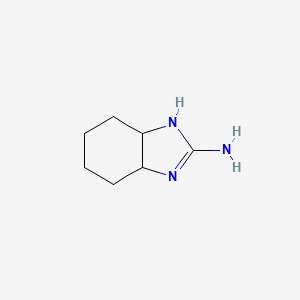![molecular formula C9H7ClN2O2S B1287014 Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate CAS No. 596794-87-5](/img/structure/B1287014.png)
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related thienopyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives is often elucidated using X-ray diffraction crystallography. For instance, the crystal structure of a related compound was determined and showed that it belongs to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations are also used to compare the optimized geometric bond lengths and bond angles with X-ray diffraction values .
Chemical Reactions Analysis
Thienopyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, as demonstrated in the synthesis of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives . These compounds can also be functionalized through alkylation reactions to yield products with different substituents, which can significantly affect their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives, such as vibrational frequencies and NMR chemical shifts, can be experimentally determined and compared with theoretical calculations using DFT methods . The nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also evaluated to gain insights into the electronic characteristics of these molecules . Additionally, the antimicrobial activity of some thienopyrimidine derivatives has been studied, revealing moderate to high inhibitory activity against certain microbial strains .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Effects
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a compound that belongs to the pyrimidine class, which are known for their wide range of pharmacological effects. Pyrimidines, including various derivatives, have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and antioxidant activities. The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives are areas of active research, with numerous methods for their synthesis being described. Anti-inflammatory effects are particularly attributed to their ability to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Literature studies reveal that a significant number of pyrimidines exhibit potent anti-inflammatory effects, suggesting their potential for development as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anticancer Potential
The pyrimidine ring is a fundamental unit of DNA and RNA, which allows pyrimidine-based chemical architectures to exhibit diverse pharmacological activities. Among these, anticancer activity is extensively reported. The anticancer potential of pyrimidines in fused scaffolds has been evidenced through numerous research articles and patent literature, indicating their potential to interact with diverse enzymes, targets, or receptors. This emphasizes pyrimidine-based scaffolds as promising future drug candidates in anticancer research (Kaur et al., 2014).
Optoelectronic Materials
Pyrimidine derivatives also play a significant role in the field of optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to be of great value for creating novel optoelectronic materials. These materials, including fluorescent quinazolines and electroluminescent properties, are essential for the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of pyrimidine derivatives beyond pharmacological applications, extending into advanced material sciences (Lipunova et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(15-6)8(10)12-4-11-5/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFKIGWDFTRLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609586 |
Source


|
| Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
CAS RN |
596794-87-5 |
Source


|
| Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

